molecular formula C5H8N2O2 B1276933 2-cyano-N-(2-hydroxyethyl)acetamide CAS No. 15029-40-0

2-cyano-N-(2-hydroxyethyl)acetamide

Cat. No. B1276933
CAS RN: 15029-40-0
M. Wt: 128.13 g/mol
InChI Key: JBFRGXRQXZOZTA-UHFFFAOYSA-N
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Description

2-cyano-N-(2-hydroxyethyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. The compound's utility in heterocyclic synthesis is highlighted by its method of preparation and chemical reactivity, which allows for the creation of synthetically useful and novel heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide is a key step in the production of heterocyclic compounds. The systematic and comprehensive survey of its preparation methods indicates that this compound can be synthesized through a variety of routes, each leading to the formation of different heterocyclic systems that are valuable in various chemical applications .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(2-hydroxyethyl)acetamide is not explicitly detailed in the provided papers. However, its structure is implied to be conducive to chemical reactivity, making it a versatile intermediate for the construction of heterocyclic compounds. The presence of the cyano and hydroxyethyl groups in the molecule suggests potential sites for reactivity and functionalization .

Chemical Reactions Analysis

The chemical reactivity of 2-cyano-N-(2-hydroxyethyl)acetamide is significant in the context of heterocyclic synthesis. For instance, the reduction of a related compound, N-benzyl-2-cyano-2-(hydroxyimino)acetamide, leads to a Beckmann-type rearrangement, resulting in the formation of N-benzyl-1,2-ethanediamine and its N'-methyl derivative . This example demonstrates the potential for 2-cyano-N-(2-hydroxyethyl)acetamide to undergo similar transformations, facilitating the synthesis of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-(2-hydroxyethyl)acetamide are crucial for its role in heterocyclic synthesis. While the specific properties are not detailed in the provided papers, the high yields reported in the synthesis of related compounds, such as the 81% yield of 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4dimethylphenyl)pyrazol-5-yl) acetamide, suggest that 2-cyano-N-(2-hydroxyethyl)acetamide likely has favorable properties for chemical synthesis and bioactivity applications . The compound's bioactivity against bacteria and algae further indicates its potential utility in the development of new pharmaceuticals or agrochemicals .

Scientific Research Applications

1. Heterocyclic Synthesis

2-cyano-N-(2-hydroxyethyl)acetamide serves as an important intermediate in the synthesis of various heterocyclic systems. It's used in the preparation of synthetically useful and novel heterocyclic compounds, highlighting its significance in organic synthesis and pharmaceutical research (Gouda et al., 2015).

2. Synthesis of Novel Compounds

The compound is used in the synthesis of new classes of molecules, such as pyridone and chromenopyridone derivatives, which have shown promising anti-inflammatory, antipyretic, and ulcerogenic activities in both in-vitro and in-vivo examinations (Fayed et al., 2021).

3. Solvent-Dependent Isomerism

In chemical research, 2-cyano-N-(2-hydroxyethyl)acetamide derivatives display solvent-dependent (Z)/(E)-isomerism, which is an important property in the study of molecular structures and reaction mechanisms (Papageorgiou et al., 1998).

4. Building Block in Synthesis

This compound is utilized as a synthon, a building block, in the synthesis of polyfunctionalized heterocyclic compounds. Its reactivity and ability to form various derivatives make it a valuable tool in synthetic chemistry (Gouda, 2014).

5. Application in Pharmaceutical Sciences

The compound finds applications in pharmaceutical sciences, specifically in the formation of compounds with potential therapeutic effects. Its derivatives have been studied for their anti-arthritic properties and effects on inflammation-related cytokines and reactive oxygen species (Jawed et al., 2010).

6. Enhancing Adhesive Properties

In material science, derivatives of 2-cyano-N-(2-hydroxyethyl)acetamide are used to enhance the adhesion and mechanical properties of polyurethane adhesives, demonstrating its utility beyond the realm of chemistry and into materials engineering (Sheikhy et al., 2013).

properties

IUPAC Name

2-cyano-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRGXRQXZOZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408913
Record name 2-cyano-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-hydroxyethyl)acetamide

CAS RN

15029-40-0
Record name 2-cyano-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyanoacetate (10 g, 9.41 mL, 88 mmol) in EtOH (100 mL) was added 2-aminoethanol (5.40 g, 5.34 mL, 88 mmol). The mixture was refluxed for 4 h before concentration in vacuo. The mixture was purified on a 100 g Silica column eluting with 0-10% MeOH/DCM. Desired fractions were collected and concentrated to yield the desired product as a brown oil (10.2 g, 79.7 mmol, 90%). The sample was used directly in the next step without any further purification.
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Gouda, MA Sabah, WK Aljuhani… - European Journal of …, 2015 - eurjchem.com
This review presents a systematic and comprehensive survey of the method of preparation and the chemical reactivity of 2-cyano- N -(2-hydroxyethyl) acetamide. The target compounds …
Number of citations: 5 www.eurjchem.com
MF El-Behairy, RM Hassan, E Sundby - Separations, 2021 - mdpi.com
Cyanoacetamides are vital synthons in synthetic organic chemistry. However, methods to enantiopure cyanoacetamides have not yet been well explored. In this work, the preparation of …
Number of citations: 2 www.mdpi.com
J Szychowski, R Papp, E Dietrich, B Liu… - Journal of Medicinal …, 2022 - ACS Publications
PKMYT1 is a regulator of CDK1 phosphorylation and is a compelling therapeutic target for the treatment of certain types of DNA damage response cancers due to its established …
Number of citations: 6 pubs.acs.org
Z Dong, Z Wang, ZQ Guo, S Gong… - Journal of medicinal …, 2020 - ACS Publications
Speckle-type POZ protein (SPOP) is overexpressed in the nucleus and misallocated in the cytoplasm in almost all the clear-cell renal cell carcinomas (ccRCCs), which leads to kidney …
Number of citations: 14 pubs.acs.org

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